molecular formula C18H19N3O3 B5839156 [4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone CAS No. 5822-66-2

[4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B5839156
CAS No.: 5822-66-2
M. Wt: 325.4 g/mol
InChI Key: ZAMXHFFCXNWACY-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzyl)piperazin-1-ylmethanone (CAS: 5822-66-2) is a piperazine-based compound featuring a phenylmethanone core substituted with a 3-nitrobenzyl group. This structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies.

Properties

IUPAC Name

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-17(13-15)21(23)24/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMXHFFCXNWACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973784
Record name {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5822-66-2
Record name {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone typically involves the nucleophilic substitution reaction of N-Boc-piperazine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures . The resulting intermediate is then deprotected and reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for 4-(3-Nitrobenzyl)piperazin-1-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Piperazine derivatives have been extensively studied for their antidepressant properties. The incorporation of a nitro group in 4-(3-Nitrobenzyl)piperazin-1-ylmethanone enhances its interaction with serotonin receptors, which are crucial in the modulation of mood. Studies have shown that compounds with similar structures exhibit significant binding affinities towards serotonin receptors, suggesting potential use as antidepressants .

Inhibition of Glycine Transporters

Research indicates that piperazine derivatives can act as inhibitors of glycine transporters (GLYT1). The structural modifications in 4-(3-Nitrobenzyl)piperazin-1-ylmethanone may enhance its efficacy as a GLYT1 inhibitor, which is relevant for treating conditions like schizophrenia and other neuropsychiatric disorders .

CompoundActivityIC50 (µM)
4-(3-Nitrobenzyl)piperazin-1-ylmethanoneGLYT1 InhibitionTBD

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that 4-(3-Nitrobenzyl)piperazin-1-ylmethanone could be evaluated for its antibacterial properties .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds related to 4-(3-Nitrobenzyl)piperazin-1-ylmethanone have demonstrated inhibitory effects on tyrosinase activity, making them candidates for cosmetic applications aimed at skin lightening .

CompoundTyrosinase Inhibition IC50 (µM)
4-(3-Nitrobenzyl)piperazin-1-ylmethanoneTBD

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone to various biological targets. These studies help elucidate the mechanism of action and optimize the compound for enhanced biological activity .

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives demonstrated that compounds structurally similar to 4-(3-Nitrobenzyl)piperazin-1-ylmethanone exhibited significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the brain, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Tyrosinase Inhibition

In vitro assays showed that certain derivatives of piperazine, including those with nitro substitutions, effectively inhibited tyrosinase activity. This suggests that modifications to the piperazine structure can lead to enhanced potency against hyperpigmentation.

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Nitro Substituents
Compound Name Substituent Position/Group Key Data Reference
(4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone Nitro at benzyl 4-position Yield: 87%; ESI-MS: [M+H]+ 318.2; ¹H-NMR (δ 8.16, d, J=9.4 Hz, aromatic protons)
4-(3-Methoxy-4-nitrophenyl)piperazin-1-ylmethanone 3-Methoxy, 4-nitro on benzyl Melting point: 185–187°C; IR/NMR confirmed methoxy and nitro groups
(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone Reduced nitro to amino, 3-methoxy Yield: 83%; Dark brown viscous oil; Post-reduction derivative of nitro analog
(4-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone 4-Nitro, 3-CF₃ on phenyl Molecular weight: 379.33; Trifluoromethyl enhances lipophilicity

Key Observations :

  • Substituent Position : The 3-nitrobenzyl group in the target compound contrasts with 4-nitro analogs (e.g., ), which may alter steric and electronic interactions.
  • Functional Groups : Methoxy or trifluoromethyl substitutions (e.g., ) modulate electronic properties and solubility.
  • Synthetic Yields : Higher yields (e.g., 87% in ) are achieved with simpler substituents, while complex groups (e.g., propoxy linkers in ) reduce yields to 18%.
Pharmacological and Binding Properties
Compound Name Biological Activity/Interaction Findings Reference
UDO (Pyridine derivative) Non-azolic CYP51 inhibition Comparable efficacy to posaconazole against T. cruzi; piperazine enhances binding
QD12 (Propoxy-linked nitro analog) Antioxidant potential Dual H3 receptor ligand; nitro group may stabilize radical intermediates
Thiazole-piperazine hybrids (e.g., 297) Anticholinesterase activity AChE/BChE inhibition via Ellman assay; nitro groups enhance electron-deficient interactions
Docking model of phenyl(piperazin-1-yl)methanone Interaction with kinase ATP sites Carbonyl group forms H-bonds in allosteric pockets; nitro groups may alter binding

Key Observations :

  • Enzyme Inhibition : Nitro-substituted analogs (e.g., ) show enhanced anticholinesterase and antiparasitic activities due to electron-withdrawing effects.
Physicochemical Properties
Compound Name Melting Point/State Spectral Data Reference
4-(3-Methoxy-4-nitrophenyl)piperazin-1-ylmethanone 185–187°C (crystalline solid) ¹H-NMR: δ 3.85 (methoxy), δ 8.10 (nitro-aromatic)
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine Not reported Fluorine substituent may enhance metabolic stability
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone Not reported Methoxy groups increase hydrophilicity

Key Observations :

  • Melting Points: Crystalline nitro-substituted compounds (e.g., ) have higher melting points (>180°C) compared to oily reduced-amino derivatives.
  • Spectral Confirmation : ¹H-NMR and IR data consistently validate substituent positions (e.g., methoxy δ 3.85 in ).

Biological Activity

The compound 4-(3-Nitrobenzyl)piperazin-1-ylmethanone is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, supported by case studies and relevant data.

Synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone

The synthesis of this compound typically involves the reaction of piperazine derivatives with nitro-substituted benzyl halides. The following general reaction scheme outlines the synthetic pathway:

  • Preparation of 3-Nitrobenzyl Bromide :
    • 3-Nitrobenzyl alcohol is converted to its bromide using phosphorus tribromide (PBr3).
  • Formation of Piperazine Derivative :
    • Piperazine is reacted with the bromide in the presence of a base (e.g., potassium carbonate) to yield the desired piperazine derivative.
  • Coupling with Phenyl Methanone :

The biological activity of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone can be attributed to its interaction with various biological targets, including:

  • Tyrosinase Inhibition : This compound has shown potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders. Tyrosinase catalyzes the rate-limiting step in melanin biosynthesis, and inhibitors can help manage conditions like melasma and age spots.
  • Dopamine Receptor Modulation : Similar compounds have demonstrated affinity for dopamine receptors, particularly D2 and D3 subtypes, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Case Studies

  • In Vitro Evaluation : A study assessed the inhibitory effects of related piperazine derivatives on tyrosinase activity. Compounds with similar structures exhibited IC50 values ranging from low micromolar concentrations (e.g., 1.5 μM for 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone) suggesting that modifications can significantly enhance potency against tyrosinase .
  • Dopamine Receptor Binding Studies : Research on piperazine hybrids indicated high selectivity for D2 and D3 receptors, with some derivatives showing 10-fold higher potency compared to reference compounds like quinpirole .

Data Tables

CompoundTargetIC50 (μM)Reference
4-(4-Hydroxyphenyl)piperazin-1-ylmethanoneTyrosinase1.5
4-(4-Fluorobenzyl)piperazin-1-ylmethanoneTyrosinase0.18
Hybrid Piperazine DerivativeD2/D3 Receptors~10 (selectivity)

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